Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis: Tepilamide Fumarate vs. Placebo and Cross-Study Comparison with Dimethyl Fumarate
In the Phase IIb AFFIRM study, tepilamide fumarate demonstrated significant clinical efficacy against placebo in moderate-to-severe plaque psoriasis patients [1]. The 400 mg BID dose achieved a PASI-75 response rate of 47.2% compared to 20.0% for placebo (OR 3.6; 95% CI: 1.6-8.2; P=0.002) [1]. While direct head-to-head trials against DMF are unavailable, cross-study comparison reveals that tepilamide fumarate's 47.2% PASI-75 response at 24 weeks contrasts with reported DMF PASI-75 rates of 12.3-23.3% at 12-16 weeks in real-world and clinical settings [2]. The extended-release formulation of tepilamide fumarate reportedly provides more efficient and sustained MMF exposure than marketed DMF formulations [1], offering a mechanistic basis for differential clinical performance.
| Evidence Dimension | Proportion of patients achieving ≥75% reduction in Psoriasis Area and Severity Index (PASI-75) score |
|---|---|
| Target Compound Data | 47.2% (400 mg BID dose group) at Week 24; 39.7% (400 mg QD); 44.3% (600 mg BID) |
| Comparator Or Baseline | Placebo: 20.0% at Week 24; DMF (cross-study): 12.3% at Week 12 [2], 23.3% at Week 12 [2] |
| Quantified Difference | Tepilamide fumarate 400 mg BID vs. placebo: OR=3.6 (95% CI: 1.6-8.2), P=0.002; Absolute difference = 27.2 percentage points |
| Conditions | 24-week, Phase IIb, randomized, double-blind, placebo-controlled, multicenter trial (NCT03421197); patients with moderate-to-severe plaque psoriasis (PASI ≥12, BSA ≥10%, IGA ≥3) |
Why This Matters
Procurement decisions for psoriasis research programs require clinical efficacy benchmarks; tepilamide fumarate offers Phase IIb-validated response rates exceeding 47% PASI-75, with an extended-release profile that may confer tolerability advantages over immediate-release fumarates.
- [1] Mrowietz U, Kircik L, Reich K, et al. Tepilamide Fumarate (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study. J Clin Aesthet Dermatol. 2022 Jan;15(1):53-58. View Source
- [2] Dimethyl fumarate treatment for psoriasis in a real-life setting: A multicentric retrospective study. Dermatology Reports. 2021; Twenty-four patients (23.30%) reached PASI75 at week 12. View Source
